2-Methylpyrimidine

Overview

Description

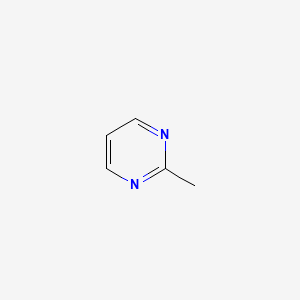

2-Methylpyrimidine is a pyrimidine derivative . It is a colorless clear liquid .

Synthesis Analysis

Pyrimidines can be prepared via the Biginelli reaction and other multicomponent reactions . Many methods rely on condensation of carbonyls with diamines . A series of this compound derivatives were designed as new BCR-ABL inhibitors using a scaffold-hopping strategy .

Molecular Structure Analysis

The molecular formula of this compound is C5H6N2 .

Chemical Reactions Analysis

Pyrimidines can be prepared via the Biginelli reaction and other multicomponent reactions . Many other methods rely on condensation of carbonyls with diamines .

Physical and Chemical Properties Analysis

This compound is a colorless clear liquid . Its melting point is -6 - -4 °C and boiling point is 130 - 132 °C at 1013 hPa .

Scientific Research Applications

Precursor in Pharmaceutical and Explosive Industries

2-Methylpyrimidine derivatives like 4,6-Dihydroxy-2-methylpyrimidine play a crucial role as precursors in the pharmaceutical and explosive industries. The economic process for the synthesis of this derivative has been developed, ensuring quality production. This synthesis involves the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid. The modified process delivers the product without compromising quality, as confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Synthesis of Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine is a significant intermediate in the synthesis of the anticancer drug dasatinib. Its synthesis from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride is an essential step in creating dasatinib. The process has been optimized through an orthogonal test to achieve a high yield of 4,6-dihydroxy-2-methylpyrimidine, which is critical for effective dasatinib production (Guo Lei-ming, 2012).

Electron Transporters in Electronics

This compound-based electron-transporting derivatives have been designed and synthesized to investigate their physical properties and electron mobilities. These derivatives, such as BPyMPM, show significant variations in melting points, ionization potentials, and electron mobilities depending on the position of substituted pyridine rings. This research is crucial for developing advanced materials for electronic applications (Sasabe et al., 2011).

Biocorrosion Inhibition

2-Aminopyrimidines, including derivatives of this compound, have demonstrated effective biocidal and corrosion inhibitor activities. They have been tested against strains like Desulfotomaculum sp. and shown to reduce the biocorrosion of materials like X65 steel. This property is vital for preventing corrosion in industrial settings (Onat et al., 2016).

Crystal Structure Prediction

The crystal structure prediction (CSP) of co-crystals containing this compound derivatives has been explored using a supramolecular synthon-based approach. This research is significant for understanding and predicting the crystal structures of substances, especially in the pharmaceutical industry (Thakur & Desiraju, 2008).

Spectroscopic Studies and Chemical Properties

Spectroscopic methods like NMR and IR have been used to study the properties of this compound derivatives. These studies help in understanding the chemical behavior, structural characteristics, and potential applications of these compounds (Krivopoalov, Mamatyuk, & Mamaev, 1990).

Safety and Hazards

Mechanism of Action

Target of Action

2-Methylpyrimidine derivatives have been found to exhibit significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I mutant . Bcr-Abl is a fusion protein that is often associated with certain types of leukemia.

Mode of Action

It is known that pyrimidines, in general, play a crucial role as essential cofactors for enzymes involved in carbon and energy metabolism in all living cells . They can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome .

Biochemical Pathways

This compound is involved in the biosynthesis of thiamin, also known as vitamin B1 . The biosynthesis pathways include the separate synthesis of two precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate and 5-(2-hydroxyethyl)-4-methylthiazole phosphate, which are then condensed into thiamin monophosphate .

Pharmacokinetics

It is known that pyrimidine-based drugs, in general, have been shown to have versatile biological potency and improved medicinal chemistry properties .

Result of Action

It is known that pyrimidines have a broad range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment interaction . .

Biochemical Analysis

Biochemical Properties

2-Methylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxymethylpyrimidine kinase and phosphomethylpyrimidine kinase, which are involved in thiamine metabolism . These interactions are essential for the synthesis of thiamine pyrophosphate, a vital cofactor in cellular metabolism. The nature of these interactions typically involves the binding of this compound to the active sites of these enzymes, facilitating the transfer of phosphate groups.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of cells by modulating the activity of specific signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been found to inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair . Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to downstream effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been noted, where a specific dosage level must be reached before significant biological effects are observed. These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including thiamine metabolism. It interacts with enzymes such as hydroxymethylpyrimidine kinase and phosphomethylpyrimidine kinase, which are crucial for the synthesis of thiamine pyrophosphate . These interactions influence metabolic flux and the levels of various metabolites within the cell, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments . The distribution of this compound can affect its activity and function, as its presence in different cellular regions can influence various biochemical processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and cytoplasm . This localization is often directed by targeting signals and post-translational modifications that guide this compound to its appropriate cellular destinations. The presence of this compound in these compartments allows it to interact with specific biomolecules, influencing various cellular processes.

Properties

IUPAC Name |

2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMHEJAYSYZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871111 | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-43-0, 55133-63-6 | |

| Record name | Pyrimidine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylpyrimidine?

A1: The molecular formula of this compound is C5H6N2, and its molecular weight is 94.12 g/mol.

Q2: What are some important spectroscopic data points for this compound?

A2: While the provided research doesn't offer specific spectroscopic data for this compound itself, it does cover various substituted derivatives. For example, studies have analyzed the normal vibrations of 5-chloro-, 5-bromo-, 5-methyl-, and 2-methylpyrimidines using polarized Raman and infrared spectra, alongside normal coordinate calculations. [] This type of analysis helps elucidate the vibrational frequencies and modes of these molecules, providing valuable information about their structure and bonding.

Q3: How is 4,6-dichloro-2-methylpyrimidine synthesized, and what are its key applications?

A3: 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in the synthesis of the anticancer drug dasatinib, is synthesized from acetamidine hydrochloride and dimethyl malonate. [] This synthesis involves a cyclization reaction followed by chlorination using phosphorus oxychloride.

Q4: Can you describe the synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7) from this compound-4,6-diol?

A4: FOX-7, a powerful explosive, can be synthesized by nitrating this compound-4,6-diol, followed by hydrolysis of the intermediate 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. [] Optimization of reaction conditions can achieve yields greater than 90% and allow for the recycling of spent acid.

Q5: How does the reaction of 5-substituted-2-methylpyrimidines with the Vilsmeier complex lead to the formation of liquid crystalline 2',5-bipyrimidines?

A5: 5-Substituted-2-methylpyrimidines can be reacted with the Vilsmeier reagent to yield immonium salts and acroleins. [] These intermediates can then be condensed with aromatic amidines to generate 2',5-disubstituted-2',5'-bipyrimidines, many of which exhibit liquid crystalline properties, particularly smectic mesophases, over a wide temperature range.

Q6: What is the biological significance of 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP)?

A6: AmMP is a key intermediate in the thiamin (Vitamin B1) salvage pathway. [, ] It can be transported into cells by the ATP-binding cassette transporter system ThiXYZ and subsequently converted to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) for thiamin biosynthesis. []

Q7: What role does the enzyme ThiC play in thiamin biosynthesis?

A7: ThiC, a radical S-adenosylmethionine (AdoMet) enzyme, is crucial for synthesizing the thiamin pyrimidine HMP-P from the purine intermediate 5-aminoimidazole ribotide. [] It requires a [4Fe-4S] cluster for activity and undergoes multiple turnovers during catalysis. [, ]

Q8: How does the availability of thiamin precursors like HMP and AmMP affect phytoplankton growth?

A8: Research indicates that certain haptophyte algae, such as Emiliania huxleyi, exhibit better growth when supplied with HMP or AmMP compared to thiamin itself, particularly under environmentally relevant concentrations. [] This highlights the importance of these precursors in supporting phytoplankton growth and potentially influencing community structure in marine ecosystems.

Q9: What is the role of TenA proteins in thiamin metabolism?

A9: TenA proteins, found in two subfamilies (TenA_C and TenA_E), are involved in thiamin salvage pathways. [] TenA_C proteins hydrolyze the thiamin breakdown product amino-HMP to HMP, while TenA_E proteins hydrolyze both amino-HMP and its N-formyl derivative. [] Studies in Arabidopsis have demonstrated the importance of TenA_E in rescuing thiamin biosynthesis mutants and mitigating oxidative stress. []

Q10: How do structural modifications of this compound derivatives impact their biological activity?

A10: Research on the synthesis of N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine, a potential lung scintigraphic agent, highlights the impact of structural modifications on biodistribution. [] This compound exhibits high lung uptake in mice, suggesting its potential for lung imaging. Furthermore, studies on various 5-substituted this compound derivatives reveal their liquid crystal properties are influenced by the nature and position of substituents. []

Q11: What is known about the stability of this compound derivatives under various conditions?

A11: While specific stability data for this compound is limited in the provided research, several studies touch upon the stability of its derivatives. For instance, the radioiodinated N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine shows in vitro stability for 24 hours. [] Additionally, research on the lactim-lactam tautomerism of 5-substituted 4-hydroxy-2-methylpyrimidines investigates their equilibrium in various solvents, offering insights into their stability and behavior under different conditions. [, ]

Q12: Is there information on the toxicity and safety of this compound and its derivatives?

A12: While the provided research mainly focuses on the synthesis and properties of this compound derivatives, some studies touch upon their biological activity and potential applications. For instance, research on 1-(4-amino-2-methylpyrimidine-5-yl)-methyl-3-(2-chloroethyl)-3- nitrosoureahydrochloride (ACNU), a this compound derivative used clinically, examined its long-term toxicity and carcinogenic potential in rats. [] Results indicated an increased risk of tumors in certain tissues, highlighting the need for comprehensive safety assessments of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.